molecular formula C25H24BrNO3 B11551753 butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate

butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate

Cat. No.: B11551753
M. Wt: 466.4 g/mol
InChI Key: SLHIAPYBUIRJNR-UHFFFAOYSA-N
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Description

Butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester, an ether, and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with molecular targets and its overall behavior in chemical reactions .

Properties

Molecular Formula

C25H24BrNO3

Molecular Weight

466.4 g/mol

IUPAC Name

butyl 4-[[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzoate

InChI

InChI=1S/C25H24BrNO3/c1-2-3-16-29-25(28)21-8-12-23(13-9-21)27-17-19-6-14-24(15-7-19)30-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3

InChI Key

SLHIAPYBUIRJNR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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